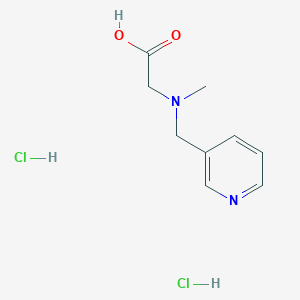
N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride
描述
准备方法
The synthesis of N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with methylamine and acetic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
化学反应分析
N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
科学研究应用
N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
作用机制
The mechanism of action of N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
生物活性
N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride (NMPG) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of NMPG, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
NMPG is characterized by its molecular formula , with a molecular weight of approximately 253.12 g/mol. The structure includes a pyridine ring attached to a glycine moiety, which contributes to its pharmacological properties. The presence of the pyridine nitrogen allows for interaction with various biological targets, particularly neurotransmitter receptors.
NMPG has been identified primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory processes. By blocking the binding of glutamate to the NMDA receptor, NMPG may modulate neuronal excitability and has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuroprotection
Research indicates that NMPG may offer neuroprotective benefits by mitigating excitotoxicity associated with excessive glutamate signaling. This property is particularly relevant in the context of neurodegenerative diseases where glutamate-induced neuronal death is a concern .
Anticonvulsant Potential
Initial studies have suggested that NMPG could possess anticonvulsant properties. Animal models have shown promise in managing seizure activity, although further investigations are required to elucidate the underlying mechanisms and establish clinical efficacy .
Case Studies and Experimental Data
- Neurodegenerative Disease Models : In animal studies, NMPG administration resulted in reduced neuronal loss and improved cognitive function in models of Alzheimer’s disease. This suggests that the compound may help preserve synaptic integrity under pathological conditions .
- Epilepsy Models : Preliminary data from seizure models indicate that NMPG can reduce seizure frequency and severity, supporting its potential as an anticonvulsant agent .
- Pharmacokinetics : Studies on the pharmacokinetic profile of NMPG suggest favorable absorption and distribution characteristics, which are essential for therapeutic applications .
Comparative Analysis with Related Compounds
To understand the uniqueness of NMPG, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Pyridine ring at 3-position | Potentially different receptor selectivity |
| N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride | Pyridine ring at 4-position | Explored for similar neuroprotective effects |
| N-Ethyl-N-(4-pyridinylmethyl)glycine dihydrochloride | Ethyl group instead of methyl | Different pharmacokinetic profile |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.
属性
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-3-2-4-10-5-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQZBYYPJJIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















